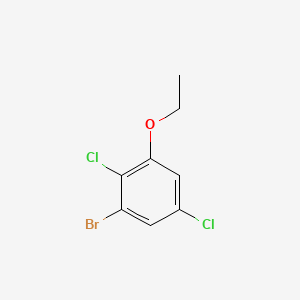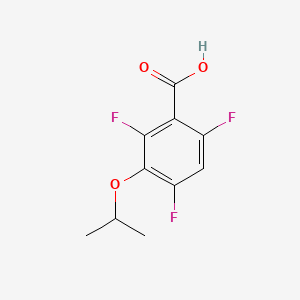
Trigothysoid L
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trigothysoid L is a natural compound derived from the Trigonostemon genus, specifically from the plant Trigonostemon thyrsoideus. This compound belongs to the class of daphnane diterpenoids, which are known for their diverse biological activities. This compound has shown promise in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis due to its immunosuppressive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trigothysoid L involves several steps, starting from the extraction of the raw material from Trigonostemon plants. The process typically includes:
Extraction: Using solvents like methanol or ethanol to extract the crude compounds from the plant material.
Isolation: Employing chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound from other compounds.
Purification: Further purification steps may include recrystallization or additional chromatographic separation to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis and the limited availability of raw materials. advancements in biotechnological methods, such as plant cell culture and genetic engineering, hold promise for scalable production in the future .
Chemical Reactions Analysis
Types of Reactions: Trigothysoid L undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule, potentially leading to derivatives with improved properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Methanol, ethanol, dichloromethane.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound .
Scientific Research Applications
Trigothysoid L has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying daphnane diterpenoids and their synthetic pathways.
Biology: Investigated for its immunosuppressive effects, particularly in the modulation of T-cell activation and cytokine production.
Medicine: Potential therapeutic agent for autoimmune diseases like rheumatoid arthritis and psoriasis.
Mechanism of Action
Trigothysoid L exerts its effects primarily through the inhibition of T-cell activation and cytokine production. This leads to an immunosuppressive state, which is beneficial in the treatment of autoimmune diseases. The compound targets specific molecular pathways involved in immune response, although the exact molecular targets are still under investigation.
Comparison with Similar Compounds
Trigothysoid L is unique among daphnane diterpenoids due to its specific immunosuppressive properties. Similar compounds include:
Trigothysoid D: Another daphnane diterpenoid with different biological activities.
Trigoxyphin A: Known for its anti-HIV activity.
Trigochinin F: Exhibits anti-tumor properties.
Properties
Molecular Formula |
C38H42O11 |
|---|---|
Molecular Weight |
674.7 g/mol |
IUPAC Name |
[(1R,2S,3S,4R,6R,7S,8S,10S,11R,12R,13S,15R,17S,19R)-3,7-diacetyloxy-11-hydroxy-4,8,12-trimethyl-15-phenyl-17-prop-1-en-2-yl-5,14,16,18-tetraoxahexacyclo[13.2.1.14,6.02,11.06,10.013,17]nonadecan-19-yl] benzoate |
InChI |
InChI=1S/C38H42O11/c1-19(2)36-29-21(4)35(42)26-18-20(3)28(43-22(5)39)37(26)33(45-32(41)24-14-10-8-11-15-24)34(7,48-37)30(44-23(6)40)27(35)31(36)47-38(46-29,49-36)25-16-12-9-13-17-25/h8-17,20-21,26-31,33,42H,1,18H2,2-7H3/t20-,21+,26-,27-,28-,29-,30-,31+,33+,34+,35-,36-,37+,38+/m0/s1 |
InChI Key |
WNPJCCBGGBXPSC-QEDJMQNKSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@]3([C@@H]([C@H]4[C@]5([C@@H]([C@@H]3[C@@H]([C@@]6([C@H]([C@@]2([C@H]1OC(=O)C)O6)OC(=O)C7=CC=CC=C7)C)OC(=O)C)O[C@@](O4)(O5)C8=CC=CC=C8)C(=C)C)C)O |
Canonical SMILES |
CC1CC2C3(C(C4C5(C(C3C(C6(C(C2(C1OC(=O)C)O6)OC(=O)C7=CC=CC=C7)C)OC(=O)C)OC(O4)(O5)C8=CC=CC=C8)C(=C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


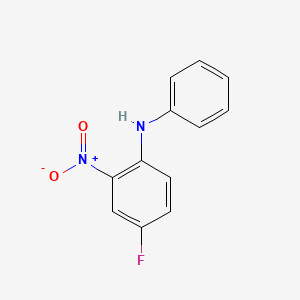
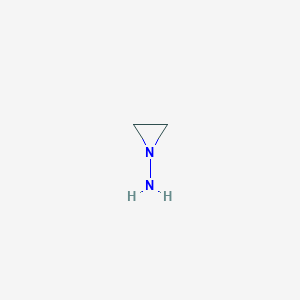
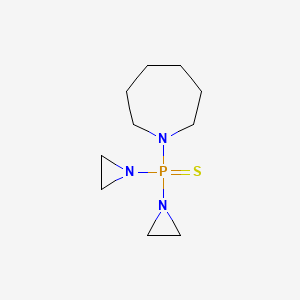
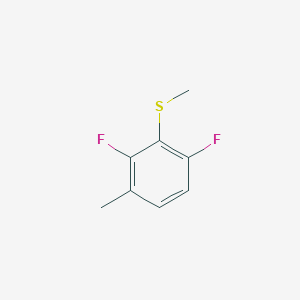
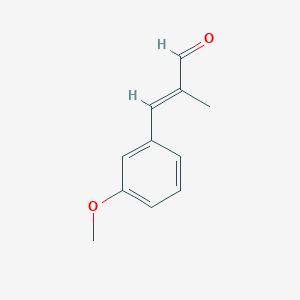

![N2-[[(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylene]-4-oxo-1-piperidinyl]carbonyl]-L-arginyl-L-lysine](/img/structure/B14762740.png)
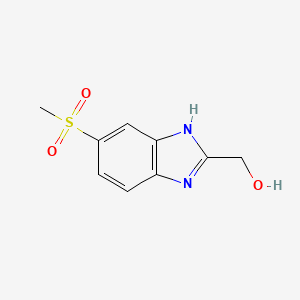
![6H-[1,4]Dioxino[2,3-F]indole](/img/structure/B14762749.png)

